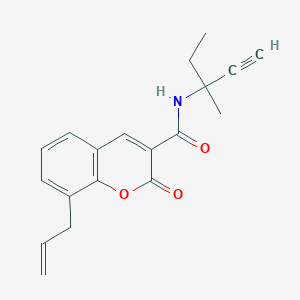![molecular formula C9H15NO6 B11509303 Pentanoic acid, 5-[1,3]dioxolan-2-yl-2-hydroxy-4-hydroxyimino-, methyl ester](/img/structure/B11509303.png)
Pentanoic acid, 5-[1,3]dioxolan-2-yl-2-hydroxy-4-hydroxyimino-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL (4Z)-5-(1,3-DIOXOLAN-2-YL)-2-HYDROXY-4-(N-HYDROXYIMINO)PENTANOATE is a complex organic compound with a unique structure that includes a dioxolane ring and a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (4Z)-5-(1,3-DIOXOLAN-2-YL)-2-HYDROXY-4-(N-HYDROXYIMINO)PENTANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the dioxolane ring through a cyclization reaction, followed by the introduction of the hydroxyimino group via an oximation reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
METHYL (4Z)-5-(1,3-DIOXOLAN-2-YL)-2-HYDROXY-4-(N-HYDROXYIMINO)PENTANOATE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to yield amine derivatives.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted dioxolane compounds.
Scientific Research Applications
METHYL (4Z)-5-(1,3-DIOXOLAN-2-YL)-2-HYDROXY-4-(N-HYDROXYIMINO)PENTANOATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which METHYL (4Z)-5-(1,3-DIOXOLAN-2-YL)-2-HYDROXY-4-(N-HYDROXYIMINO)PENTANOATE exerts its effects involves interactions with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The dioxolane ring may also play a role in stabilizing the compound’s interaction with its targets. Pathways involved in these interactions include enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- METHYL (4Z)-5-(1,3-DIOXOLAN-2-YL)-2-HYDROXY-4-(N-HYDROXYIMINO)BUTANOATE
- METHYL (4Z)-5-(1,3-DIOXOLAN-2-YL)-2-HYDROXY-4-(N-HYDROXYIMINO)HEXANOATE
Uniqueness
Compared to similar compounds, METHYL (4Z)-5-(1,3-DIOXOLAN-2-YL)-2-HYDROXY-4-(N-HYDROXYIMINO)PENTANOATE stands out due to its specific chain length and the positioning of functional groups, which can significantly influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C9H15NO6 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
methyl (4Z)-5-(1,3-dioxolan-2-yl)-2-hydroxy-4-hydroxyiminopentanoate |
InChI |
InChI=1S/C9H15NO6/c1-14-9(12)7(11)4-6(10-13)5-8-15-2-3-16-8/h7-8,11,13H,2-5H2,1H3/b10-6- |
InChI Key |
YWOCOCIYNSZHFJ-POHAHGRESA-N |
Isomeric SMILES |
COC(=O)C(C/C(=N/O)/CC1OCCO1)O |
Canonical SMILES |
COC(=O)C(CC(=NO)CC1OCCO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B11509224.png)
![1-(4-chlorophenyl)-2-[(5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]ethanone](/img/structure/B11509227.png)
![6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11509233.png)
![5-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11509245.png)
![6-methoxy-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one](/img/structure/B11509252.png)
![diethyl {[(2,3,5-trimethyl-1H-indol-6-yl)amino]methylidene}propanedioate](/img/structure/B11509256.png)
![3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11509261.png)
![dimethyl 2-{1-[(3,5-dimethoxyphenyl)carbonyl]-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11509262.png)
![1-(morpholin-4-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}ethanone](/img/structure/B11509276.png)
![1-{1-(4-Bromophenyl)-9-[(4-methoxyphenyl)carbonyl]-6-methyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-dien-3-yl}ethanone](/img/structure/B11509284.png)
![(4-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11509290.png)

![{4-[2-(3-fluorophenyl)-4-hydroxy-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid](/img/structure/B11509302.png)
![Ethyl 5-ethyl-4-phenyl-2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylcarbonyl)amino]propan-2-yl}amino)thiophene-3-carboxylate](/img/structure/B11509314.png)
